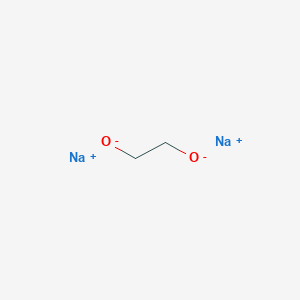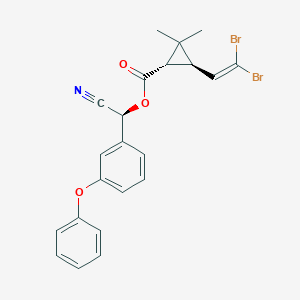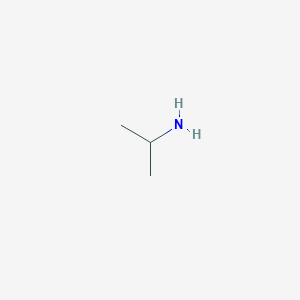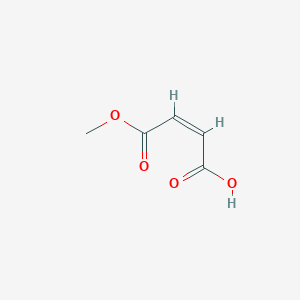
1,2-Ethanediol Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediol Disodium Salt, also known as Disodium Ethylene Glycol or Ethylene Glycol Disodium Salt, is a chemical compound with the molecular formula C2H4Na2O2 . Its molecular weight is 106.03 g/mol .
Molecular Structure Analysis
The molecular structure of 1,2-Ethanediol Disodium Salt consists of two sodium atoms (Na), two carbon atoms ©, four hydrogen atoms (H), and two oxygen atoms (O) . The structure of its parent compound, 1,2-Ethanediol, is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
1,2-Ethanediol Disodium Salt is a solid substance that should be stored at room temperature . The parent compound, 1,2-Ethanediol, has a molecular weight of 62.0678 g/mol .Aplicaciones Científicas De Investigación
Material Science : The disodium salt of 2,5-dihydroxy-1,4-benzoquinone, a derivative of 1,2-ethanediol, is identified as a potential anode material for rechargeable sodium ion batteries. It exhibits an average operation voltage of 1.2 V, a reversible capacity of 265 mA hg(-1), and a long cycle life, making it a promising candidate for energy storage applications (Zhu, Li, Liang, Tao, & Chen, 2015).
Organic Synthesis : 1,2-Ethanediol disodium salt plays a role in the synthesis of 1-Aryl-1,2-ethanediols via the reduction of N-substituted Isatins. This process is useful for preparing biologically active compounds and has applications in organic chemistry (Chung, Kim, & Kim, 2003).
Radiotherapy : The synthesis of 32P-labeled disodium ethane-1-hydroxy-1,1-diphosphonate, derived from 1,2-ethanediol, is used for radiotherapeutic treatment of osseous tumors. This synthesis demonstrates high specific activity and purity, highlighting its potential in medical applications (McCreary, Tofe, & Francis, 1979).
Spectroscopy : Accurate spectroscopic parameters of 1,2-propanediol, related to 1,2-ethanediol, aid in searching for this molecule at millimeter and longer submillimeter wavelengths. This is significant in astronomy, particularly in sources where ethanediol was detected (Bossa, Ordu, Muller, Lewen, & Schlemmer, 2014).
Biocatalysis : Candida parapsilosis SYB-1 is a promising biocatalyst for producing S-1-phenyl-1,2-ethanediol with improved optical purity and yield. This makes it a valuable chiral building block in organic synthesis (Nie Yao, 2003).
Safety And Hazards
1,2-Ethanediol, the parent compound of 1,2-Ethanediol Disodium Salt, is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye or face protection .
Propiedades
IUPAC Name |
disodium;ethane-1,2-diolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.2Na/c3-1-2-4;;/h1-2H2;;/q-2;2*+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQFSKAWABBDNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Na2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethanediol Disodium Salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41713.png)

![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B41717.png)
![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)

![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)
![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)






